molecular formula C15H13NO3 B2791241 N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide CAS No. 2166-87-2

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide

Cat. No. B2791241
CAS RN: 2166-87-2
M. Wt: 255.273
InChI Key: JWVPVXMVKOSSRU-UHFFFAOYSA-N
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Description

“N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide”, also known as HOPEB, is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 .


Molecular Structure Analysis

The InChI code for HOPEB is 1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18) . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

HOPEB is a solid substance with a molecular weight of 255.27 .

Scientific Research Applications

Microbial Deracemisation

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide has been studied for microbial deracemisation using Cunninghamella echinulata. This process involves selective oxidation and reduction to yield the R-enantiomer of the compound. The optimization of this process was achieved by manipulating pH and employing protease inhibitors (Cardus et al., 2004).

Biological Activity Studies

The compound has been analyzed in various biological activity studies. For instance, derivatives of this benzamide were screened against mycobacterial, bacterial, and fungal strains, exhibiting notable biological activity. These studies also considered the relationship between lipophilicity, chemical structure, and activity (Imramovský et al., 2011).

Bactericidal Activity

Another significant area of study involves its bactericidal properties. Certain derivatives have shown potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating concentration-dependent bactericidal effects (Zadrazilova et al., 2015).

Spectroscopic Studies

Spectroscopic and theoretical studies have been conducted to understand the fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process in derivatives of this compound. These studies provide insights into the compound's behavior under different pH and solvent conditions (Niemczynowicz et al., 2020).

Polymer Synthesis

It has been used in the synthesis of functionalized polymers, such as the preparation of ω-amidopolystyrene and aromatic carboxyl chain-end functionalized polystyrene, contributing to advancements in polymer chemistry (Summers & Quirk, 1998).

properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVPVXMVKOSSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide

CAS RN

2166-87-2
Record name N-(1-HYDROXY-2-OXO-2-PHENYL-ETHYL)-BENZAMIDE
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